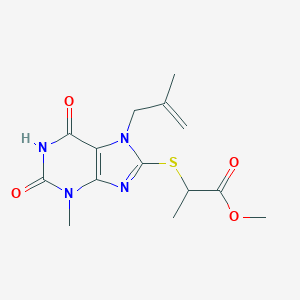
2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound that exhibits intriguing properties and potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzylsulfanyl group, an ethoxyphenyl group, and a pyridinecarbonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves several steps:
Initial Formation:
A base-catalyzed cyclization reaction to form the pyridine ring.
Introduction of the benzylsulfanyl group using a thiol-based reagent.
Coupling with the ethoxyphenyl group under controlled conditions.
The precise reaction conditions often involve specific temperatures, solvents, and catalysts to ensure optimal yield and purity.
Industrial Production Methods:
Industrial synthesis may involve continuous flow processes to enhance efficiency and scalability.
Utilization of high-pressure reactors and automated systems to maintain stringent control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Under reducing conditions, it can be converted into its corresponding reduced forms, affecting the sulfur or nitrile functionalities.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the aromatic or pyridine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substituents: Halides, organometallic reagents.
Major Products Formed:
Depending on the reaction type, major products include sulfoxides, sulfones, reduced amines, or substituted derivatives on the aromatic or pyridine rings.
Scientific Research Applications
Chemistry:
As a synthetic intermediate in the production of more complex organic molecules.
Biology:
Investigation as a potential ligand for biological receptors.
Medicine:
Research into its pharmacological properties, including potential therapeutic effects and mechanisms.
Industry:
Utilized in the development of specialized materials or as a catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Binding to Receptors: It can bind to biological receptors, altering their function.
Enzyme Inhibition: Potential to inhibit enzymes by interacting with their active sites.
Pathways Involved: Modulation of signaling pathways, which can lead to changes in cellular behavior or biochemical processes.
Comparison with Similar Compounds
2-(Phenylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridinecarbonitrile
2-(Benzylthio)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridinecarbonitrile
Uniqueness:
The combination of the benzylsulfanyl group and the ethoxyphenyl moiety, along with the tetrahydropyridinecarbonitrile core, imparts unique chemical and physical properties, distinguishing it from its analogs.
Enhanced biological activity and selectivity due to the specific positioning of functional groups.
Properties
IUPAC Name |
6-benzylsulfanyl-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-2-25-17-10-8-16(9-11-17)18-12-20(24)23-21(19(18)13-22)26-14-15-6-4-3-5-7-15/h3-11,18H,2,12,14H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTHECRIKHSDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B361039.png)

![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B361084.png)


![5-[5-(3-Bromophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B361109.png)



![1-[(4-Ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B361126.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B361130.png)


